molecular formula C13H26N2O2 B2446349 Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate CAS No. 1782853-07-9

Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate

Cat. No.: B2446349
CAS No.: 1782853-07-9
M. Wt: 242.363
InChI Key: GYAYNGRLYQWWAG-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate: . This compound is known for its stability and versatility, making it a valuable component in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-propan-2-ylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

  • Tert-butyl N-(2,3-dihydroxypropyl)carbamate
  • Tert-butyl N-(2-piperidin-3-ylethyl)carbamate
  • Tert-butyl N-(2-morpholin-2-ylethyl)carbamate

Comparison: Tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate stands out due to its unique structural features and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in chemical reactions, making it a preferred choice in various applications .

Properties

IUPAC Name

tert-butyl N-(3-propan-2-ylpiperidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-9(2)10-8-14-7-6-11(10)15-12(16)17-13(3,4)5/h9-11,14H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAYNGRLYQWWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782853-07-9
Record name tert-butyl N-[3-(propan-2-yl)piperidin-4-yl]carbamate
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